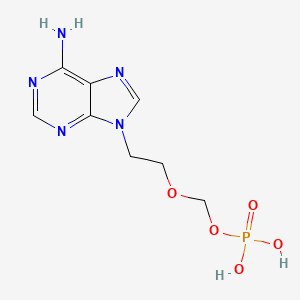
2-Cyano-2-(2,3-dihydro-3-oxo-1H-isoindol-1-ylidene)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-2-(2,3-dihydro-3-oxo-1H-isoindol-1-ylidene)-N-methylacetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by its unique structure, which includes a cyano group, an isoindoline ring, and a methylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(2,3-dihydro-3-oxo-1H-isoindol-1-ylidene)-N-methylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-3-oxo-1H-isoindole with cyanoacetic acid and N-methylacetamide under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-Cyano-2-(2,3-dihydro-3-oxo-1H-isoindol-1-ylidene)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Cyano-2-(2,3-dihydro-3-oxo-1H-isoindol-1-ylidene)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
作用机制
The mechanism of action of 2-Cyano-2-(2,3-dihydro-3-oxo-1H-isoindol-1-ylidene)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Acetamide: A simpler amide with a similar structural framework.
N-methylacetamide: Shares the N-methylacetamide moiety.
Cyanoacetamide: Contains the cyano group and amide functionality.
Uniqueness
2-Cyano-2-(2,3-dihydro-3-oxo-1H-isoindol-1-ylidene)-N-methylacetamide is unique due to its combination of functional groups and the presence of the isoindoline ring. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler related compounds.
属性
分子式 |
C12H9N3O2 |
|---|---|
分子量 |
227.22 g/mol |
IUPAC 名称 |
(2Z)-2-cyano-N-methyl-2-(3-oxoisoindol-1-ylidene)acetamide |
InChI |
InChI=1S/C12H9N3O2/c1-14-11(16)9(6-13)10-7-4-2-3-5-8(7)12(17)15-10/h2-5H,1H3,(H,14,16)(H,15,17)/b10-9- |
InChI 键 |
DBCRNBKBCOOQJC-KTKRTIGZSA-N |
手性 SMILES |
CNC(=O)/C(=C\1/C2=CC=CC=C2C(=O)N1)/C#N |
规范 SMILES |
CNC(=O)C(=C1C2=CC=CC=C2C(=O)N1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(3,3-dimethyloxiran-2-yl)-3-(11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl] acetate](/img/structure/B13404028.png)
![(3S)-2-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13404032.png)




![1-[(2R,4R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13404073.png)
![1,4-Bis[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]anthracene-9,10-dione](/img/structure/B13404078.png)
![N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine](/img/structure/B13404079.png)

![2-(2-acetyloxypropanoyloxy)ethyl-[2-[2-(2-acetyloxypropanoyloxy)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;naphthalene-1,5-disulfonate](/img/structure/B13404089.png)

![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene disulfonate,disodium salt](/img/structure/B13404095.png)

